3-クロロ-5-エトキシ-4-メトキシフェノール

概要

説明

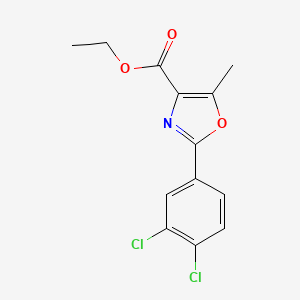

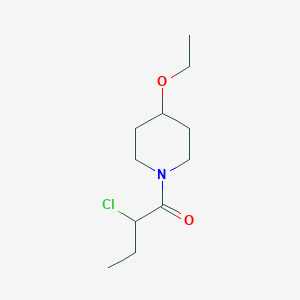

3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .

Molecular Structure Analysis

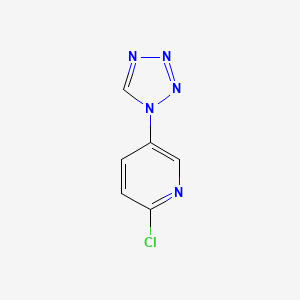

The molecular formula of 3-Chloro-5-ethoxy-4-methoxyphenol is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .Physical And Chemical Properties Analysis

3-Chloro-5-ethoxy-4-methoxyphenol is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .科学的研究の応用

生物活性天然物の合成

3-クロロ-5-エトキシ-4-メトキシフェノールなどのフェノール誘導体は、生物活性天然物の合成のためのビルディングブロックとして大きな可能性を秘めています . これらの化合物は、エステル、ニトリル、ハロゲンなどの官能基を持つ複雑な分子を生成するために使用でき、これらの官能基は特定の性質を付与します .

導電性ポリマーの製造

3-クロロ-5-エトキシ-4-メトキシフェノールは、導電性ポリマーの製造に使用できます . これらのポリマーは、有機発光ダイオード(OLED)や太陽電池などの電子機器用のデバイスなど、幅広い用途を持っています .

プラスチック業界

この化合物は、これらの材料の熱安定性と難燃性を向上させる能力があるため、プラスチックの製造に一般的に使用されます . プラスチックの特性を強化するために添加剤として使用できます .

接着剤とコーティング剤

3-クロロ-5-エトキシ-4-メトキシフェノールは、接着剤とコーティング剤の製造に使用されます . これらの材料の熱安定性と難燃性を向上させることができ、より耐久性があり長持ちします .

抗酸化剤

m-アリロキシフェノールは、3-クロロ-5-エトキシ-4-メトキシフェノールを含むグループであり、抗酸化剤として作用するなど、潜在的な生物活性を持っています . フリーラジカルによる損傷から細胞を保護するのに役立ちます .

紫外線吸収剤

これらの化合物は、紫外線吸収剤としても作用できます . これにより、日焼け止めやUV放射線から保護が必要なプラスチックなどの製品に役立ちます .

難燃剤

3-クロロ-5-エトキシ-4-メトキシフェノールは、難燃剤として使用できます . テキスタイルやプラスチックなどの材料における火災の発生を防止または遅らせるのに役立ちます .

潜在的な抗腫瘍効果と抗炎症効果

研究では、m-アリロキシフェノールは、潜在的な抗腫瘍効果と抗炎症効果を持っていることが明らかになっています . これは、3-クロロ-5-エトキシ-4-メトキシフェノールが、新しい薬の開発に使用できる可能性を示唆しています .

Safety and Hazards

将来の方向性

Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .

作用機序

Target of Action

3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .

Biochemical Pathways

The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .

Pharmacokinetics

The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .

Result of Action

The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .

生化学分析

Biochemical Properties

3-Chloro-5-ethoxy-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 3-Chloro-5-ethoxy-4-methoxyphenol can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Cellular Effects

The effects of 3-Chloro-5-ethoxy-4-methoxyphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, 3-Chloro-5-ethoxy-4-methoxyphenol can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-Chloro-5-ethoxy-4-methoxyphenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, 3-Chloro-5-ethoxy-4-methoxyphenol can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-5-ethoxy-4-methoxyphenol over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-Chloro-5-ethoxy-4-methoxyphenol can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are often dose-dependent and can vary based on the specific cell type being studied.

Dosage Effects in Animal Models

In animal models, the effects of 3-Chloro-5-ethoxy-4-methoxyphenol vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to emerge. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Chloro-5-ethoxy-4-methoxyphenol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the aromatic ring, leading to the formation of more polar metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of 3-Chloro-5-ethoxy-4-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported into cells via organic anion transporters, which facilitate its uptake into the cytoplasm . Once inside the cell, 3-Chloro-5-ethoxy-4-methoxyphenol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-Chloro-5-ethoxy-4-methoxyphenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

特性

IUPAC Name |

3-chloro-5-ethoxy-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDLLOWKAXJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)